molecular formula C9H5BrClNO B13918845 5-Bromo-3-chloroisoquinolin-1(2H)-one

5-Bromo-3-chloroisoquinolin-1(2H)-one

Cat. No.: B13918845
M. Wt: 258.50 g/mol
InChI Key: ZRUHCHWADJVCTD-UHFFFAOYSA-N
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Description

5-Bromo-3-chloroisoquinolin-1(2H)-one is a heterocyclic compound that features both bromine and chlorine substituents on an isoquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-chloroisoquinolin-1(2H)-one typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and chlorination of isoquinolinone derivatives under controlled conditions. For instance, isoquinolinone can be brominated using bromine in the presence of a catalyst, followed by chlorination using thionyl chloride or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-chloroisoquinolin-1(2H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

5-Bromo-3-chloroisoquinolin-1(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloroisoquinolin-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromoisoquinolin-1(2H)-one
  • 3-Chloroisoquinolin-1(2H)-one
  • 5-Chloro-3-bromoisoquinolin-1(2H)-one

Uniqueness

5-Bromo-3-chloroisoquinolin-1(2H)-one is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and properties

Properties

Molecular Formula

C9H5BrClNO

Molecular Weight

258.50 g/mol

IUPAC Name

5-bromo-3-chloro-2H-isoquinolin-1-one

InChI

InChI=1S/C9H5BrClNO/c10-7-3-1-2-5-6(7)4-8(11)12-9(5)13/h1-4H,(H,12,13)

InChI Key

ZRUHCHWADJVCTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(NC2=O)Cl)C(=C1)Br

Origin of Product

United States

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